molecular formula C14H12BFO4 B14028687 (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid

(4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid

Cat. No.: B14028687
M. Wt: 274.05 g/mol
InChI Key: GFRZJKXRGHLRRM-UHFFFAOYSA-N
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Description

(4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid group attached to a benzene ring substituted with benzyloxy, fluoro, and formyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid typically involves the following steps:

    Formation of the Benzyloxy Group: The benzyloxy group can be introduced via the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the Fluoro Group: The fluoro group can be introduced through electrophilic fluorination using reagents like Selectfluor.

    Formylation: The formyl group can be introduced via formylation reactions such as the Vilsmeier-Haack reaction.

    Boronic Acid Formation: The final step involves the formation of the boronic acid group, which can be achieved through the reaction of the corresponding aryl halide with a boronic ester or boronic acid precursor under Suzuki-Miyaura coupling conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Types of Reactions:

    Oxidation: The formyl group in this compound can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The formyl group can also be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The boronic acid group can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.

Major Products:

    Oxidation: (4-(Benzyloxy)-3-fluoro-2-carboxyphenyl)boronic acid.

    Reduction: (4-(Benzyloxy)-3-fluoro-2-hydroxymethylphenyl)boronic acid.

    Substitution: Various biaryl compounds depending on the coupling partner.

Scientific Research Applications

Chemistry: (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

Biology: In biological research, this compound can be used to synthesize boron-containing molecules that may serve as enzyme inhibitors or probes for studying biological pathways.

Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable boron-oxygen bonds.

Mechanism of Action

The mechanism of action of (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to inhibition of its activity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

    (4-(Benzyloxy)phenyl)boronic acid: Lacks the fluoro and formyl groups, making it less reactive in certain applications.

    (4-Fluoro-2-formylphenyl)boronic acid: Lacks the benzyloxy group, which may affect its solubility and reactivity.

    (4-(Benzyloxy)-3-fluoro-2-methylphenyl)boronic acid: Contains a methyl group instead of a formyl group, altering its chemical properties and reactivity.

Uniqueness: (4-(Benzyloxy)-3-fluoro-2-formylphenyl)boronic acid is unique due to the combination of its functional groups, which confer distinct reactivity and properties. The presence of the benzyloxy, fluoro, and formyl groups allows for versatile applications in synthesis, biological studies, and material science.

Properties

Molecular Formula

C14H12BFO4

Molecular Weight

274.05 g/mol

IUPAC Name

(3-fluoro-2-formyl-4-phenylmethoxyphenyl)boronic acid

InChI

InChI=1S/C14H12BFO4/c16-14-11(8-17)12(15(18)19)6-7-13(14)20-9-10-4-2-1-3-5-10/h1-8,18-19H,9H2

InChI Key

GFRZJKXRGHLRRM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)C=O)(O)O

Origin of Product

United States

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